Anilofos

Description

Properties

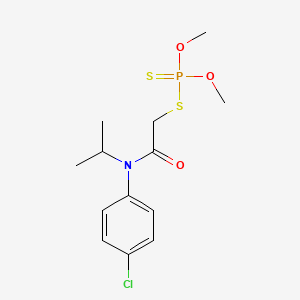

IUPAC Name |

N-(4-chlorophenyl)-2-dimethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClNO3PS2/c1-10(2)15(12-7-5-11(14)6-8-12)13(16)9-21-19(20,17-3)18-4/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQDBZGWYSEGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClNO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058149 | |

| Record name | Anilofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64249-01-0 | |

| Record name | Anilofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64249-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064249010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[2-[(4-chlorophenyl)(isopropyl)amino]-2-oxoethyl] O,O-dimethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71W48U40S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anilofos in Plants

Abstract

Anilofos is an organophosphate herbicide widely utilized for the pre-emergence and early post-emergence control of annual grasses and sedges. Its herbicidal activity stems from a multifaceted mechanism of action, primarily centered on the disruption of lipid biosynthesis, which leads to a cascade of secondary effects culminating in cell death. This technical guide provides a detailed examination of the molecular and physiological processes affected by this compound in susceptible plants. It consolidates quantitative data, outlines key experimental protocols for mechanism-of-action studies, and visualizes the involved pathways and workflows to offer a comprehensive resource for researchers in herbicide science and plant biology.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound is classified under the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), a category of herbicides that act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] This is the primary and most critical mode of action responsible for its herbicidal effects.

The Role of VLCFAs in Plants

VLCFAs are fatty acids with chain lengths of 20 carbons or more, synthesized in the endoplasmic reticulum from a C18-CoA precursor.[3][4] They are indispensable for plant survival, serving as essential precursors for several vital components:

-

Cuticular Waxes: Form the protective outer layer on the epidermis, preventing water loss and protecting against environmental stressors.

-

Suberin: A key component of the Casparian strip in roots, regulating water and nutrient uptake.

-

Sphingolipids and Phospholipids: Critical structural components of cellular membranes, including the plasma membrane and endomembranes, influencing membrane fluidity and integrity.[5]

Molecular Target: VLCFA Elongase Complex

The synthesis of VLCFAs is carried out by a multi-enzyme complex known as the VLCFA elongase. This complex catalyzes a four-step cycle to add two-carbon units to a growing acyl-CoA chain. The first and rate-limiting step is the condensation of malonyl-CoA with an acyl-CoA primer, a reaction catalyzed by 3-ketoacyl-CoA synthase (KCS) .

Biochemical studies on herbicides with the same mode of action, such as chloroacetamides, have confirmed that their molecular target is the KCS enzyme. This compound, sharing this classification, acts by inhibiting KCS activity. This blockage halts the entire VLCFA elongation pathway, leading to a rapid depletion of VLCFAs. The consequence is a failure to produce the necessary lipids for new cell membrane formation and cuticle development, which is particularly devastating for the rapidly dividing and growing cells in the meristematic tissues of emerging seedlings. This directly results in the hallmark symptoms of this compound injury: severe inhibition of cell division and elongation, leading to stunted growth and eventual seedling death.

Secondary Mechanism: Induction of Oxidative Stress

The disruption of critical metabolic pathways by a herbicide invariably leads to secondary stress responses. In the case of this compound, the inhibition of lipid synthesis induces a state of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS).

ROS Production and Lipid Peroxidation

ROS, such as singlet oxygen, superoxide radicals, and hydrogen peroxide, are highly reactive molecules that can damage cellular components. While the precise link between VLCFA inhibition and ROS production is not fully elucidated, it is a common downstream effect of metabolic disruption. This increase in ROS overwhelms the plant's antioxidant defense system, leading to widespread cellular damage.

A primary target of ROS is the polyunsaturated fatty acids within cell membranes, initiating a damaging chain reaction known as lipid peroxidation . This process degrades lipids, compromising membrane integrity and function, which exacerbates the cellular damage initiated by the primary mechanism. A key indicator and byproduct of lipid peroxidation is malondialdehyde (MDA) , the accumulation of which serves as a reliable biomarker for oxidative stress. Studies on cyanobacteria exposed to this compound have demonstrated a significant increase in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), confirming the induction of an oxidative stress response.

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of this compound on plants and related organisms.

| Parameter Measured | Organism/System | Concentration / Dose | Result |

| Root Growth Inhibition (EC₅₀) | Allium cepa (Onion) | ~50 ppm | Concentration that retards 50% of root growth. |

| Mitotic Index | Allium cepa (Onion) | 25 - 100 ppm | Significant, dose-dependent decrease in the rate of cell division. |

| Chlorophyll a Content | Synechocystis sp. | 20 mg L⁻¹ | 60% decrease compared to control. |

| Carotenoid Content | Synechocystis sp. | 20 mg L⁻¹ | 89% decrease compared to control. |

| Phycocyanin Content | Synechocystis sp. | 20 mg L⁻¹ | 96% decrease compared to control. |

| Antioxidant Enzyme Activity (SOD, CAT, POD) | Synechocystis sp. | 20 mg L⁻¹ | 1.04 to 1.80-fold increase in activity compared to control. |

| Weed Control Efficacy | Field Trial (Barnyardgrass) | 1.2 L/ha | 92% control of barnyardgrass at 30 days post-application. |

Key Experimental Protocols

Protocol 1: In Vivo Cytotoxicity Assessment using the Allium cepa Mitotic Index Assay

This assay provides a macroscopic (root growth) and microscopic (cell division) assessment of this compound's cytotoxic effects.

1. Bulb Preparation:

-

Select healthy, uniform-sized onion bulbs (Allium cepa), removing any dry outer scales.

-

Place the bulbs in beakers filled with tap water for 24-48 hours to initiate root growth.

2. Herbicide Exposure:

-

Prepare a stock solution of this compound and create a dilution series (e.g., 10, 25, 50, 100 ppm). Use distilled water as a negative control and a known mutagen (e.g., methyl methane sulfonate, 10 ppm) as a positive control.

-

Once roots are 1-2 cm long, transfer sets of 3-5 bulbs into beakers containing the respective test solutions.

-

Expose the roots for a defined period, typically 24 to 72 hours, under controlled laboratory conditions.

3. Root Growth Measurement:

-

After the exposure period, measure the length of the longest roots for each bulb. Calculate the average root length for each concentration.

-

Determine the EC₅₀ value, which is the concentration that causes a 50% reduction in root growth compared to the negative control.

4. Microscopic Analysis:

-

Excise the terminal 2-3 mm of several root tips from each bulb.

-

Fix the root tips immediately in a fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1) for 12-24 hours.

-

Hydrolyze the fixed roots in 1N HCl at 60°C for 5-10 minutes.

-

Stain the meristematic region with a suitable chromosome stain (e.g., 2% aceto-orcein or Schiff's reagent).

-

Gently squash the stained tip on a microscope slide in a drop of 45% acetic acid and cover with a coverslip.

-

Observe under a light microscope. Score at least 1000 total cells per treatment group, categorizing each cell as either in interphase or a phase of mitosis (prophase, metaphase, anaphase, telophase).

-

Calculate the Mitotic Index (MI): MI (%) = (Total number of dividing cells / Total number of cells scored) x 100.

-

Additionally, score cells in anaphase and telophase for chromosomal aberrations (e.g., bridges, laggards, stickiness).

Protocol 2: In Vitro Assessment of VLCFA Elongase Inhibition using a Yeast Expression System

This advanced protocol directly assesses the effect of this compound on its specific enzyme target, KCS.

1. Yeast Strain and Vector Preparation:

-

Obtain a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Clone the coding sequence of a plant KCS gene (e.g., from Arabidopsis thaliana) into a yeast expression vector (e.g., pYES2) that allows for inducible expression (e.g., via galactose).

2. Yeast Transformation and Culture:

-

Transform the yeast strain with the KCS-containing vector. Select for successful transformants on appropriate minimal medium agar plates.

-

Grow a liquid culture of the transformed yeast in a medium containing a non-inducing carbon source (e.g., glucose).

3. Induction and Herbicide Treatment:

-

Induce the expression of the plant KCS enzyme by transferring the yeast cells to a medium containing the inducing agent (e.g., galactose).

-

Simultaneously, add this compound at a desired test concentration (e.g., 100 µM) to the induced culture. Include a control culture with the inducer but without the herbicide.

-

Incubate for 18-24 hours to allow for enzyme expression and VLCFA production.

4. Fatty Acid Analysis:

-

Harvest and freeze-dry the yeast cells.

-

Perform fatty acid methyl ester (FAME) derivatization on the total lipids extracted from the yeast.

-

Analyze the FAME profile using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the fatty acid profiles of the this compound-treated sample and the untreated control. Inhibition is confirmed by a significant reduction or absence of specific VLCFA peaks (e.g., C20, C22, C24) in the treated sample that are present in the control.

Protocol 3: Quantification of Lipid Peroxidation via TBARS Assay

This biochemical assay measures MDA, a key indicator of oxidative stress.

1. Sample Preparation:

-

Treat susceptible plant seedlings (e.g., barnyardgrass) with this compound at a herbicidal concentration. Include an untreated control group.

-

After a set time (e.g., 24, 48, 72 hours), harvest 0.1-0.5 g of leaf tissue.

2. Homogenization and Extraction:

-

Homogenize the tissue in a mortar and pestle on ice with a 0.1% trichloroacetic acid (TCA) solution.

-

Centrifuge the homogenate at ~10,000 x g for 15 minutes at 4°C.

3. Reaction with Thiobarbituric Acid (TBA):

-

Mix an aliquot of the supernatant with a solution containing 20% TCA and 0.5% TBA.

-

Heat the mixture in a water bath at 95°C for 30 minutes.

-

Quickly cool the reaction tubes on ice to stop the reaction.

4. Spectrophotometric Measurement:

-

Centrifuge the samples again to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA complex) and 600 nm (to correct for non-specific turbidity).

-

Calculate the concentration of MDA using its extinction coefficient (155 mM⁻¹ cm⁻¹). The result is typically expressed as nmol MDA per gram of fresh weight.

Integrated Experimental Workflow

The characterization of a herbicide's mechanism of action follows a logical progression from whole-organism effects to specific molecular interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical and Physical Properties of Anilofos

Anilofos is an organophosphate, anilide herbicide used for pre- and early post-emergence control of annual grassy weeds and sedges, particularly in transplanted rice crops.[1][2] Its efficacy as a selective herbicide is rooted in its specific chemical and physical properties, which dictate its environmental fate, mode of action, and interaction with biological systems. This guide provides a detailed overview of these properties for researchers and scientists in drug development and crop protection.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various environmental and biological matrices.

| Property | Value | Reference(s) |

| IUPAC Name | S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate | [1] |

| CAS Number | 64249-01-0 | [1] |

| Chemical Formula | C₁₃H₁₉ClNO₃PS₂ | [1] |

| Molar Mass | 367.84 g·mol⁻¹ | |

| Appearance | White-to-brown solid; Colorless crystals | |

| Density | 1.322 g/cm³ | |

| Melting Point | 51 °C (124 °F; 324 K) | |

| Boiling Point | 444 °C (831 °F; 717 K) | |

| Vapor Pressure | 2.2 mPa at 20 °C | |

| Water Solubility | 9.4 mg/L at 20 °C | |

| Solubility in Organic Solvents | Acetone: >700 g/L Chloroform: >700 g/L Toluene: >700 g/L Hexane: 7.4 g/L Ethanol, Ethyl Acetate: 53 g/L | |

| Log P (Octanol-Water Partition Coefficient) | 3.81 | |

| Flash Point | 221 °C (430 °F) |

Mechanism of Action: Inhibition of Cell Division

This compound is classified as a Group K3 herbicide, which acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs). This inhibition primarily affects the meristematic tissues in weeds, which are regions of active cell division and growth. By disrupting VLCFA synthesis, this compound interferes with cell division and elongation, leading to stunted growth, discoloration, and eventual death of the susceptible weeds. It is absorbed mainly through the roots and, to a lesser extent, through emerging shoots and leaves.

Caption: Mechanism of action of this compound in susceptible weeds.

Experimental Protocols

Detailed experimental methodologies are critical for the accurate determination of the physicochemical properties of compounds like this compound. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically employed.

1. Determination of Melting Point (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.

-

Apparatus: A capillary tube melting point apparatus.

-

Procedure:

-

A small, dried sample of this compound is finely powdered and packed into a capillary tube to a height of about 3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the substance is completely melted.

-

2. Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This protocol measures the saturation mass concentration of a substance in water at a given temperature.

-

Apparatus: Constant temperature water bath, flasks with stoppers, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).

-

The solution is centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique. This value represents the water solubility.

-

3. Determination of n-Octanol/Water Partition Coefficient (Log P) (OECD Guideline 107 - Shake Flask Method)

The partition coefficient is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and bioaccumulation potential.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrumentation (e.g., HPLC or GC).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is placed in a separatory funnel with the other (immiscible) solvent. The volume ratio is adjusted based on the expected Log P.

-

The funnel is shaken until equilibrium is established.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and water phases is measured.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. Log P is the base-10 logarithm of this value.

-

Caption: Experimental workflow for determining Log P.

Environmental Fate and Behavior

The physicochemical properties of this compound directly influence its behavior in the environment. Its low water solubility and high Log P value suggest it will have a strong affinity for soil organic matter and lipids in organisms.

-

Persistence: this compound is moderately persistent in soil, with a reported half-life of about 38 days. In flooded soil conditions, typical of rice paddies, its dissipation is faster, with a half-life of 5 to 25 days.

-

Mobility: Due to its strong adsorption to soil particles, this compound shows no significant tendency for leaching into groundwater.

-

Bioaccumulation: The high lipophilicity (indicated by Log P of 3.81) suggests a potential for bioaccumulation; however, reports indicate it does not significantly bioaccumulate in soil.

Caption: Relationship between properties and environmental fate.

References

Anilofos: A Technical Guide to its Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilofos is a selective pre- and early post-emergence organophosphate herbicide.[1] It is primarily utilized in rice cultivation to control a variety of annual grasses and sedges.[1] This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of this compound, including detailed experimental protocols and quantitative data.

Chemical Structure

This compound, chemically known as S-4-chloro-N-isopropylcarbaniloylmethyl O,O-dimethyl phosphorodithioate, is an organophosphorus compound.[2]

Chemical Formula: C₁₃H₁₉ClNO₃PS₂[3][4]

Molecular Weight: 367.84 g·mol⁻¹

CAS Number: 64249-01-0

IUPAC Name: S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate

The structure of this compound incorporates a phosphorodithioate group attached to an N-isopropyl acetanilide moiety, with a chlorine atom substituted on the phenyl ring.

Synthesis Pathway

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. The core of the synthesis involves the condensation of two key intermediates: 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide and a salt of O,O-dimethyl phosphorodithioic acid.

The overall synthesis can be broken down into the following key steps:

-

Preparation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide: This intermediate is synthesized by the acylation of N-isopropyl-4-chloroaniline with chloroacetyl chloride.

-

Preparation of O,O-dimethyl phosphorodithioic acid salt: This reagent is typically prepared by the reaction of phosphorus pentasulfide with methanol, followed by neutralization to form a salt (e.g., ammonium, sodium, or potassium salt).

-

Condensation Reaction: The final step involves the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with the O,O-dimethyl phosphorodithioic acid salt. This reaction is often facilitated by a phase-transfer catalyst in an aqueous medium.

Below is a diagram illustrating the synthesis pathway of this compound.

Caption: Synthesis pathway of this compound from its precursors.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on a patented method.

Reaction: Condensation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide and Ammonium O,O-dimethyl phosphorodithioate.

Materials:

-

2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide

-

Ammonium O,O-dimethyl phosphorodithioate

-

Tetrabutylammonium chloride (Phase-transfer catalyst)

-

Water

Procedure:

-

To a solution of 100 grams (0.55 mole) of Ammonium O,O-dimethyl phosphorodithioate in 200 ml of water, add 124 grams (0.5 mole) of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide.

-

Add 0.2 grams of tetrabutylammonium chloride to the mixture.

-

Heat the reaction mixture to 50°C and maintain this temperature with stirring for 5 hours.

-

Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the content of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide is less than 0.5%.

-

After the reaction is complete, slowly cool the mixture to 5°C over approximately 2 hours and maintain at this temperature for 1 hour to ensure complete precipitation of the product.

-

Filter the solid product and wash the filter cake twice with 300 ml of water.

-

Dry the product in an oven at a temperature below 50°C to obtain this compound.

Data Presentation

The following table summarizes the quantitative data from the experimental protocol described above.

| Parameter | Value |

| Reactants | |

| 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide | 124 g (0.5 mole) |

| Ammonium O,O-dimethyl phosphorodithioate | 100 g (0.55 mole) |

| Catalyst | |

| Tetrabutylammonium chloride | 0.2 g |

| Solvent | |

| Water | 200 ml |

| Reaction Conditions | |

| Temperature | 50 °C |

| Reaction Time | 5 hours |

| Product | |

| This compound (Appearance) | White solid |

| This compound (Yield) | 167.4 g (85.8%) |

| This compound (Purity) | 94.3% |

| This compound (Melting Point) | 50-51 °C |

Mechanism of Action

This compound functions as a herbicide by inhibiting cell division and the synthesis of very long-chain fatty acids in target weeds. It is primarily absorbed through the roots of the plants.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical properties of the herbicide this compound. The detailed synthesis pathway, experimental protocol, and quantitative data presented herein offer valuable information for researchers and professionals in the fields of agrochemical synthesis and development. The provided DOT script for the synthesis pathway allows for a clear visualization of the chemical transformations involved in the production of this compound.

References

- 1. CN103651543A - this compound emulsifiable powder - Google Patents [patents.google.com]

- 2. Buy 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide (EVT-6745935) | 84012-61-3 [evitachem.com]

- 3. CN102260287B - Preparation method of herbicide this compound - Google Patents [patents.google.com]

- 4. CN109832296A - A kind of herbicidal composition containing this compound, cyhalofop-butyl and pyraclonil - Google Patents [patents.google.com]

In-Depth Technical Guide: Toxicological Profile of Anilofos on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anilofos, an organophosphate herbicide, is primarily used for pre- and early post-emergence control of annual grasses and sedges in rice cultivation. As an organophosphate, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both target and non-target organisms. This in-depth technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target organisms, including aquatic life, terrestrial invertebrates, avian species, and soil microorganisms. The guide synthesizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key pathways and workflows to support researchers and scientists in understanding the environmental impact of this herbicide.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphorus compounds, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a serine hydrolase crucial for the termination of nerve impulses at cholinergic synapses. It catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for preventing the continuous stimulation of nerve and muscle fibers.

The inhibitory action of this compound involves the phosphorylation of a highly reactive serine residue within the catalytic triad (Ser/His/Glu) of the AChE active site. This forms a stable, covalent adduct between the organophosphate and the enzyme. This phosphorylation effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of cholinergic receptors can cause a range of neurotoxic effects, from tremors and convulsions to paralysis and ultimately death, depending on the dose and the organism's sensitivity.

dot

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Profile on Non-Target Organisms

The following sections summarize the available quantitative data on the toxicity of this compound to various non-target organisms.

Aquatic Organisms

This compound is classified as moderately toxic to fish and aquatic invertebrates.

| Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | > 100 | 96 hours | [1] |

| Cyprinus carpio (Common Carp) | 96-h LC50 | 2.8 | 96 hours | [1] |

| Daphnia magna (Water Flea) | 48-h EC50 | 4.8 | 48 hours | [1] |

| Scenedesmus subspicatus (Green Algae) | 72-h EC50 | 0.53 | 72 hours | [1] |

| Synechocystis sp. | Tolerance | up to 25 | - | [2] |

Terrestrial Invertebrates

This compound is considered moderately toxic to honeybees.

| Exposure Route | Endpoint | Value (µ g/bee ) | Reference |

| Contact | 48-h LD50 | 5.9 | |

| Oral | 48-h LD50 | 1.1 |

| Endpoint | Value (mg/kg soil) | Exposure Time | Reference |

| 14-d LC50 | > 1000 | 14 days |

Avian Species

This compound is considered to be less toxic to birds compared to other non-target organisms.

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | > 2250 | |

| Anas platyrhynchos (Mallard Duck) | Acute Oral LD50 | > 4640 |

Soil Microorganisms

The impact of this compound on soil microbial communities appears to be complex. While some studies indicate a stimulatory effect on certain beneficial bacteria at recommended application rates, other research suggests a potential for inhibitory effects on overall microbial activity, particularly at higher concentrations.

-

Nitrogen-Fixing Bacteria: Application of this compound at recommended rates has been shown to stimulate the growth and activity of aerobic non-symbiotic nitrogen-fixing bacteria, leading to an increased availability of nitrogen in the soil.

-

Phosphate Solubilizing Microorganisms: The proliferation and activities of phosphate solubilizing microorganisms have also been reported to be augmented by this compound application.

-

Soil Dehydrogenase Activity: Dehydrogenase activity is a key indicator of overall microbial activity in soil. While direct studies on this compound are limited, other organophosphates have been shown to have an inhibitory effect on soil dehydrogenase activity, with the extent of inhibition dependent on the pesticide dose and soil type.

-

Cyanobacteria: The cyanobacterium Synechocystis sp. has been shown to tolerate this compound up to a concentration of 25 mg/L. However, the herbicide caused a concentration-dependent decrease in growth and photosynthetic pigments.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, based on established protocols and OECD guidelines.

Acetylcholinesterase Activity Assay

This colorimetric method is used to determine the level of AChE inhibition in tissues of non-target organisms.

-

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, such as acetylthiocholine, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (substrate)

-

Tissue homogenate (e.g., brain, muscle) or plasma sample

-

-

Procedure:

-

Prepare tissue homogenates in phosphate buffer.

-

Add the sample (homogenate or plasma) to a cuvette containing phosphate buffer and DTNB solution.

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Immediately measure the change in absorbance at 412 nm over a set period using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of color change.

-

dot

Caption: Workflow for Acetylcholinesterase Activity Assay.

Aquatic Toxicity Testing (Based on OECD Guidelines 202 & 203)

These protocols are used to determine the acute toxicity of substances to aquatic invertebrates and fish.

-

Test Organisms: Daphnia magna (less than 24 hours old) for OECD 202; Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) for OECD 203.

-

Principle: Organisms are exposed to a range of concentrations of the test substance for a defined period (48 hours for Daphnia, 96 hours for fish). The endpoint for Daphnia is immobilization, while for fish it is mortality.

-

Procedure (General):

-

Prepare a geometric series of at least five concentrations of the test substance in a suitable culture medium.

-

Randomly distribute the test organisms into replicate test vessels for each concentration and a control.

-

Maintain the test under controlled conditions of temperature, light, and pH.

-

Observe and record the number of immobilized daphnids or dead fish at specified intervals (e.g., 24 and 48 hours for Daphnia; 24, 48, 72, and 96 hours for fish).

-

Use statistical methods to calculate the EC50 (Daphnia) or LC50 (fish) values and their 95% confidence limits.

-

dot

Caption: General Workflow for Aquatic Toxicity Testing.

Terrestrial Toxicity Testing: Earthworm Acute Toxicity (Based on OECD Guideline 207)

This test determines the acute toxicity of chemicals to earthworms.

-

Test Organism: Eisenia fetida (adults).

-

Principle: Earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. Mortality and sublethal effects (e.g., weight loss) are recorded.

-

Procedure:

-

Prepare an artificial soil mix (e.g., sand, kaolin clay, sphagnum peat).

-

Thoroughly mix the test substance into the soil at a range of concentrations.

-

Introduce a defined number of adult earthworms into each test container.

-

Maintain the containers at a constant temperature and light cycle for 14 days.

-

Assess mortality at day 7 and day 14.

-

At the end of the test, record the weight of the surviving worms.

-

Calculate the LC50 and, if possible, the EC50 for weight reduction.

-

Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

-

Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Principle: Birds are administered a single oral dose of the test substance. Mortality and clinical signs of toxicity are observed for at least 14 days.

-

Procedure:

-

Acclimatize birds to test conditions.

-

Administer the test substance via gavage at several dose levels.

-

Observe the birds frequently on the day of dosing and at least once daily thereafter for 14 days.

-

Record all mortalities and signs of toxicity.

-

Perform a gross necropsy on all birds.

-

Statistically determine the LD50 value.

-

Honeybee Acute Toxicity Tests (Based on OECD Guidelines 213 & 214)

These tests evaluate the acute oral and contact toxicity of chemicals to honeybees.

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Principle:

-

Oral (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.

-

Contact (OECD 214): A small droplet of the test substance in a suitable solvent is applied topically to the thorax of each bee.

-

-

Procedure (General):

-

Prepare a series of doses of the test substance.

-

For the oral test, incorporate the doses into a sucrose solution.

-

For the contact test, prepare solutions for topical application.

-

Expose groups of bees to each dose and a control.

-

Maintain the bees in cages under controlled conditions with access to a clean food source after the initial exposure.

-

Record mortality at specified intervals (e.g., 24 and 48 hours, with possible extension to 96 hours).

-

Calculate the LD50 for each exposure route.

-

dot

Caption: Workflow for Honeybee Acute Toxicity Testing.

Soil Dehydrogenase Activity Assay

This assay is used to assess the overall microbial activity in soil samples exposed to this compound.

-

Principle: Dehydrogenase enzymes, which are present in viable microbial cells, reduce 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), a red-colored compound. The amount of TPF produced is proportional to the dehydrogenase activity and is measured spectrophotometrically.

-

Reagents:

-

Tris buffer

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Methanol or another suitable solvent for extraction

-

Soil sample

-

-

Procedure:

-

Incubate a known weight of soil with a TTC solution in a buffer.

-

After incubation in the dark, extract the TPF formed using a solvent like methanol.

-

Measure the absorbance of the colored extract at a specific wavelength (e.g., 485 nm).

-

Quantify the amount of TPF produced by comparing it to a standard curve.

-

Conclusion

The available data indicate that this compound poses a moderate risk to certain non-target aquatic and terrestrial organisms, particularly through its primary mode of action as an acetylcholinesterase inhibitor. While it appears to be less toxic to avian species and may even have some stimulatory effects on beneficial soil microorganisms at recommended application rates, its potential for broader impacts on soil health and aquatic ecosystems warrants careful consideration and further research. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to conduct further investigations into the ecotoxicological profile of this compound and to develop strategies for mitigating its environmental risks.

References

The Herbicidal Activity of Anilofos: A Technical Review

An in-depth guide for researchers and agricultural scientists on the mechanism, efficacy, and evaluation of the organophosphate herbicide, Anilofos.

Abstract

This compound is a selective, organophosphate herbicide primarily utilized for pre-emergence and early post-emergence control of annual grasses and sedges in transplanted rice cultivation. As a member of the Herbicide Resistance Action Committee (HRAC) Group 15 (legacy K3), its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. This disruption leads to stunted growth, discoloration, and eventual death of target weeds. This technical guide provides a comprehensive review of the herbicidal activity of this compound, detailing its biochemical mechanism, summarizing quantitative efficacy data, outlining standardized experimental protocols for its evaluation, and discussing potential mechanisms of weed resistance.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound exerts its herbicidal effect by disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms. These molecules are essential precursors for a variety of vital cellular components, including cuticular waxes, suberin, and sphingolipids, which are integral to cell membranes.[1]

The primary target of this compound and other Group 15 herbicides is the VLCFA elongase complex located in the endoplasmic reticulum. Specifically, it inhibits the first and rate-limiting step of the elongation cycle, which is catalyzed by the condensing enzyme β-ketoacyl-CoA synthase (KCS).[1] By inhibiting KCS, this compound prevents the addition of two-carbon units from malonyl-CoA to an acyl-CoA primer, thereby halting the entire VLCFA synthesis pathway. This leads to a depletion of VLCFAs, which disrupts the formation of new cell membranes and cuticle layers, ultimately inhibiting cell division and elongation in the meristematic tissues of emerging shoots and roots.[1]

Visually, this inhibition manifests in susceptible weeds as stunted growth, malformed emerging leaves, and a general failure to develop past the seedling stage.[1]

Quantitative Data on Herbicidal Efficacy

The efficacy of this compound is commonly evaluated in field trials, measuring its ability to reduce weed populations and, consequently, improve crop yield. Application rates typically range from 300 to 600 grams of active ingredient per hectare (g a.i./ha). The following tables summarize data from field studies on its performance against common weeds in transplanted rice.

Table 1: Effect of this compound Application Rate on Weed Density in Transplanted Rice

| Weed Species | Application Rate (g a.i./ha) | Weed Density Reduction (%) | Source(s) |

| Echinochloa colona | 450 | ~85-90% | [2] |

| Echinochloa colona | 600 | >90% | |

| Mixed Annual Grasses | 450 | ~80-88% | |

| Mixed Sedges & Broadleaf Weeds | 600 | Significant Reduction |

Note: Efficacy can vary based on formulation (e.g., with or without emulsifier), soil type, moisture, and timing of application.

Table 2: Impact of this compound Treatment on Transplanted Rice Grain Yield

| Treatment | Application Rate (g a.i./ha) | Grain Yield ( kg/ha ) | % Increase Over Weedy Check | Source(s) |

| Weedy Check | 0 | ~2800 | - | |

| This compound 30% EC | 450 | ~4416 | ~58% | |

| This compound 30% GR (with emulsifier) | 450 | ~5500+ | ~96% | |

| This compound 30% GR (with emulsifier) | 600 | ~5761 | ~105% | |

| Weed-Free Check | - | ~4688 | ~67% |

Experimental Protocols

Evaluating the bio-efficacy of a herbicide like this compound requires standardized, replicable protocols. Below is a detailed methodology for a typical field trial.

Protocol: Field Efficacy and Crop Safety Trial for this compound in Transplanted Rice

-

Experimental Design:

-

Layout: Randomized Complete Block Design (RCBD) with at least three replications.

-

Plot Size: Minimum of 5m x 4m per treatment plot. Maintain buffer zones between plots to prevent spray drift.

-

-

Site Preparation and Crop Establishment:

-

Prepare the field according to standard local practices for transplanted rice (puddling, leveling).

-

Transplant healthy rice seedlings (e.g., 21-25 days old) at a standard spacing (e.g., 20cm x 15cm).

-

-

Treatment Preparation and Application:

-

Treatments: Include multiple rates of this compound (e.g., 300, 450, 600 g a.i./ha), a weedy check (no herbicide), and a weed-free check (manual weeding).

-

Herbicide Stock: Calculate the required amount of this compound formulation (e.g., 30% EC) based on the active ingredient concentration and plot size.

-

Application: Apply the herbicide treatments as a pre-emergence or early post-emergence spray, typically 3-5 days after transplanting (DAT). Use a calibrated knapsack sprayer fitted with a flat-fan nozzle, ensuring uniform coverage at a spray volume of approximately 300-500 L/ha. Maintain a shallow water level (2-3 cm) in the paddy during and after application.

-

-

Data Collection and Assessment:

-

Weed Density and Biomass: At key intervals (e.g., 20, 40, and 60 DAT), place a quadrat (e.g., 0.25 m²) randomly in three locations within each plot. Count the number of individual weeds by species and collect the above-ground parts. Dry the collected weed biomass in an oven at 70°C for 72 hours and record the dry weight.

-

Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT using a 0-100% scale, where 0 = no injury and 100 = complete crop death. Note any symptoms like stunting, chlorosis, or necrosis.

-

Yield Parameters: At harvest, collect grain from a net harvested area within each plot (e.g., the central 3m x 2m). Record grain yield and adjust for standard moisture content. Measure yield components like panicle length and 1000-grain weight.

-

-

Statistical Analysis:

-

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

-

Use a suitable mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) at a significance level of P=0.05 to compare treatment means.

-

Weed count data may require transformation (e.g., square root transformation) before analysis to meet the assumptions of ANOVA.

-

Potential for Weed Resistance

While no specific cases of resistance to this compound have been widely documented in the literature, the potential for resistance evolution exists for any herbicide. Weeds can develop resistance through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This occurs due to a mutation in the gene encoding the herbicide's target protein. For this compound, a mutation in the gene for the β-ketoacyl-CoA synthase (KCS) enzyme could alter the herbicide's binding site, reducing its inhibitory effect without compromising the enzyme's natural function. This is a common resistance mechanism for many herbicide classes.

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that rapidly break down the herbicide into non-toxic compounds. Other NTSR mechanisms include reduced herbicide uptake or translocation within the plant.

To mitigate the risk of resistance, integrated weed management (IWM) strategies are crucial. These include rotating herbicides with different modes of action, using tank mixes, employing mechanical and cultural weed control methods, and maintaining a zero-tolerance policy for weed escapes.

References

Anilofos: An In-depth Technical Guide on its Mode of Action in Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anilofos, an organophosphate herbicide, is a potent inhibitor of cell division in target plant species. Its primary mode of action is the disruption of very long-chain fatty acid (VLCFA) synthesis, a critical process for various cellular functions, including membrane biogenesis and signal transduction. This inhibition leads to a cascade of downstream effects, culminating in mitotic arrest and chromosomal abnormalities, ultimately causing cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on cell division, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Chemical Properties of this compound

This compound is the common name for S-[2-[(4-chlorophenyl)(1-methylethyl)amino]-2-oxoethyl] O,O-dimethyl phosphorodithioate. Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₉ClNO₃PS₂ | [1][2] |

| Molecular Weight | 367.85 g/mol | [2][3] |

| CAS Number | 64249-01-0 | [1] |

| Appearance | White to brown solid | |

| Solubility in Water | 9.4 mg/L | |

| Solubility in Organic Solvents | Soluble in acetone, chloroform, and toluene (>700 g/L) |

Primary Mode of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

This compound is classified as a Group K3 herbicide, which acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more. In plants, VLCFAs are essential components of various lipids, including cuticular waxes, suberin, and sphingolipids. These lipids play crucial roles in forming protective barriers, maintaining membrane integrity, and participating in signaling pathways that regulate cell growth and division.

The inhibition of VLCFA synthesis by this compound disrupts these vital functions, leading to the observed herbicidal effects. Specifically, the lack of VLCFAs impacts cell division through several interconnected mechanisms.

Impact on Cell Division: A Multi-faceted Disruption

The inhibition of VLCFA synthesis by this compound triggers a series of events that ultimately lead to the cessation of cell division and cell death.

Disruption of Membrane Biogenesis and Cytokinesis

VLCFAs are integral components of cellular membranes, including the plasma membrane and the endomembrane system. During cell division, particularly in plant cells, the formation of a new cell plate at the end of mitosis is a critical step that requires the delivery of membrane vesicles to the division plane. These vesicles fuse to form the new cell wall and plasma membranes separating the daughter cells.

The depletion of VLCFAs due to this compound action compromises the integrity and fluidity of these membranes, leading to improper vesicle trafficking and fusion during cytokinesis. This results in incomplete or defective cell plate formation, a hallmark of herbicides that inhibit VLCFA synthesis.

Alteration of Sphingolipid Metabolism and Cell Cycle Arrest

VLCFAs are essential precursors for the synthesis of sphingolipids, a class of lipids that are not only structural components of membranes but also act as signaling molecules. Ceramides, a central component of sphingolipids, and their derivatives are known to be involved in regulating cell cycle progression, differentiation, and apoptosis.

By inhibiting VLCFA synthesis, this compound alters the cellular pool of sphingolipids. This disruption in sphingolipid homeostasis can activate cell cycle checkpoints, leading to an arrest in the cell cycle, preventing the cell from proceeding through mitosis.

Induction of Chromosomal Aberrations

Studies on the cytogenetic effects of this compound have demonstrated its ability to induce various chromosomal abnormalities. These aberrations are a direct consequence of the disruption of the mitotic process. The improper formation of the mitotic spindle, chromosome segregation errors, and failed cytokinesis can all contribute to the formation of micronuclei, chromosome bridges, and fragmented chromosomes.

Quantitative Data on the Effects of this compound on Cell Division

The effects of this compound on cell division have been quantitatively assessed in various studies. The Allium cepa (onion) root tip assay is a widely used model system for evaluating the cytogenotoxicity of chemicals.

Inhibition of Mitotic Index

The mitotic index (MI), the ratio of dividing cells to the total number of cells, is a key indicator of cell proliferation. This compound has been shown to cause a dose-dependent decrease in the MI in Allium cepa root tip cells.

| This compound Concentration (ppm) | Mitotic Index (%) after 24h | Mitotic Index (%) after 48h | Mitotic Index (%) after 72h |

| 0 (Control) | 11.21 ± 0.85 | 10.87 ± 0.92 | 9.85 ± 0.76 |

| 25 | 8.45 ± 0.67 | 7.98 ± 0.54 | 7.12 ± 0.48 |

| 50 | 6.12 ± 0.49 | 5.54 ± 0.41 | 4.87 ± 0.39 |

| 100 | 4.32 ± 0.38 | 3.87 ± 0.31 | 3.21 ± 0.28 |

| Data adapted from the study by Özkara et al. (2015) on Allium cepa. |

Induction of Chromosomal Aberrations

This compound treatment leads to a significant increase in the frequency of chromosomal aberrations in a dose-dependent manner.

| This compound Concentration (ppm) | Percentage of Aberrant Cells after 24h | Percentage of Aberrant Cells after 48h | Percentage of Aberrant Cells after 72h |

| 0 (Control) | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.8 ± 0.5 |

| 25 | 4.8 ± 0.9 | 6.2 ± 1.1 | 7.5 ± 1.3 |

| 50 | 8.9 ± 1.5 | 11.4 ± 1.8 | 13.8 ± 2.1 |

| 100 | 15.6 ± 2.3 | 18.9 ± 2.7 | 22.4 ± 3.2 |

| Data adapted from the study by Özkara et al. (2015) on Allium cepa. |

Types of observed chromosomal aberrations include sticky chromosomes, c-mitosis, chromosome bridges, and micronuclei.

EC₅₀ Value

The half maximal effective concentration (EC₅₀) for the inhibition of root growth in Allium cepa has been determined to be approximately 50 ppm.

Experimental Protocols

Allium cepa Root Tip Assay for Cytotoxicity

This protocol is based on the methodology described in studies evaluating the genotoxicity of herbicides.

Materials:

-

Healthy onion bulbs (Allium cepa) of uniform size.

-

This compound stock solution and desired dilutions (e.g., 25, 50, 100 ppm).

-

Distilled water (negative control).

-

Maleic hydrazide solution (positive control).

-

Glass beakers or vials.

-

Farmer's fixative (Ethanol: Acetic Acid, 3:1 v/v).

-

1N HCl.

-

2% Aceto-orcein stain.

-

Microscope slides and coverslips.

-

Light microscope.

Procedure:

-

Remove the outer dry scales of the onion bulbs and place them in beakers filled with distilled water for 24-48 hours to allow root growth.

-

Once the roots reach a length of 2-3 cm, transfer the bulbs to beakers containing the different concentrations of this compound, the negative control, and the positive control.

-

Expose the roots to the treatments for a specific duration (e.g., 24, 48, 72 hours).

-

After the treatment period, carefully excise the root tips (2-3 mm) and fix them in Farmer's fixative for 24 hours.

-

Wash the fixed root tips with distilled water.

-

Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

-

Wash the hydrolyzed root tips with distilled water.

-

Stain the root tips with 2% aceto-orcein stain for 1-2 hours.

-

Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and gently squash it with a coverslip.

-

Observe the slides under a light microscope at high magnification (400x or 1000x).

-

Score at least 1000 cells per slide to determine the mitotic index and the frequency of chromosomal aberrations.

Visualizing the Mode of Action

Signaling Pathway of this compound-Induced Cell Division Inhibition

References

The History and Development of Anilofos: An In-depth Technical Guide

Anilofos , an organophosphate herbicide, emerged in the agricultural landscape around 1980.[1] It has since become a significant tool for weed management, particularly in rice cultivation in countries like India. This technical guide provides a comprehensive overview of the history, development, mode of action, synthesis, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction and Historical Development

This compound, chemically known as S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate, is a selective herbicide used for pre- and early post-emergence control of annual grasses and sedges.[1][2] Its development can be traced back to patents such as BR7804448 and DE2604225.[2] Primarily used in transplanted rice, it has been marketed under various trade names including Arrozin, Ricozin, Aniloguard, and Shoot.[1] In India, its application rates are typically between 300 to 350 grams of active ingredient per hectare.

Chemical and Physical Properties

This compound is a white-to-brown solid with a molar mass of 367.84 g·mol−1. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C13H19ClNO3PS2 | |

| Molar Mass | 367.84 g·mol−1 | |

| Melting Point | 51 °C | |

| Boiling Point | 444 °C | |

| Solubility in water | 9.4 mg/L | |

| Vapor Pressure | 2.2 mPa |

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

This compound is classified under the K3 group of herbicides, which act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts cell division and elongation, primarily in the meristematic tissues of weeds. The herbicide is absorbed through the roots and, to a lesser extent, through emerging shoots and young leaves.

The biochemical pathway of VLCFA synthesis in plants is a multi-step process occurring in the endoplasmic reticulum. It involves a complex of enzymes that sequentially add two-carbon units to a fatty acid chain. This compound specifically targets and inhibits one of the key enzymes in this pathway, leading to the cessation of weed growth and eventual death.

Chemical Synthesis

The synthesis of this compound is a multi-step process. A common method involves the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with an O,O-dimethyldithiophosphoric acid salt. A detailed experimental protocol based on patent literature is provided below.

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of Anilofos in Water Samples

Introduction

Anilofos is an organophosphate herbicide widely used in agriculture for the pre-emergence and early post-emergence control of annual grass weeds and sedges, particularly in rice cultivation[1][2]. Due to its potential for runoff from agricultural fields into water bodies, sensitive and reliable analytical methods are required to monitor its presence in environmental water samples. These application notes provide detailed protocols for the detection and quantification of this compound in water using Solid-Phase Extraction (SPE) followed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Analysis of this compound by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method is suitable for the selective detection of this compound, as the Nitrogen-Phosphorus Detector (NPD) is highly sensitive to phosphorus-containing compounds. The protocol involves sample pre-concentration using Solid-Phase Extraction (SPE).

Experimental Protocol: SPE and GC-NPD

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate this compound from the water matrix and remove interfering substances.

-

Materials:

-

SPE Cartridges: Polymeric reverse-phase cartridges (e.g., HyperSep™ Retain PEP) or C18.

-

Reagents: Methanol (HPLC grade), Ethyl Acetate, Dichloromethane, Sodium Chloride (NaCl), Deionized Water.

-

Apparatus: SPE manifold, vacuum pump, nitrogen evaporator.

-

-

Procedure:

-

Sample Pre-treatment: To a 500 mL water sample, add 5 g of NaCl to increase the ionic strength, which can enhance the recovery of certain organophosphorus pesticides by reducing their solubility in water[3][4].

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of Methanol followed by 5 mL of deionized water through the cartridge[5]. Do not allow the cartridge to dry out.

-

Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

-

Cartridge Drying: Dry the cartridge thoroughly under vacuum for at least 10-20 minutes to remove residual water.

-

Elution: Elute the trapped this compound from the cartridge using a mixture of ethyl acetate and dichloromethane. A common procedure involves passing 4 mL of ethyl acetate followed by another 4 mL of ethyl acetate and finally 2 mL of dichloromethane through the cartridge. Collect the eluate.

-

Concentration: Concentrate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to 30-40°C. The final extract is now ready for GC-NPD analysis.

-

2. Instrumental Analysis: GC-NPD

-

Instrument: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

-

GC Conditions:

-

Column: TG-1701 MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium or Nitrogen, constant flow.

-

Oven Temperature Program: 80°C (hold for 1 min), ramp at 20°C/min to 250°C (hold for 0 min), then ramp at 5°C/min to the final temperature.

-

Detector: NPD, 300°C.

-

Injection Volume: 1 µL.

-

Workflow for GC-NPD Analysis

References

Application Note: Quantification of Anilofos Residues in Soil by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Anilofos, a widely used herbicide, in soil samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methodology includes procedures for soil sample collection, extraction of this compound residues, and subsequent quantification by HPLC with UV detection. This method is demonstrated to be a reliable and sensitive approach for monitoring this compound persistence in soil, a critical aspect of environmental safety assessment.

Introduction

This compound, an organophosphate herbicide, is extensively used in agriculture, particularly in rice cultivation, to control annual grasses and broad-leaved weeds.[1] However, its persistence in the soil can lead to environmental contamination and potential risks to non-target organisms and human health.[2] Therefore, the development of robust and sensitive analytical methods for monitoring this compound residues in soil is of paramount importance. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation, identification, and quantification of pesticide residues.[1][3] This application note details a validated HPLC-based method for the determination of this compound residues in soil samples.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Acetone (pesticide residue grade)

-

Dichloromethane

-

Methanol (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Syringe filters (0.22 μm)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) manifold and C18 cartridges

-

Standard laboratory glassware

Sample Preparation and Extraction

-

Soil Sampling : Collect soil samples from the top 0-20 cm layer of the field. Air-dry the samples in the shade, and pass them through a 2 mm sieve to remove stones and plant debris.

-

Extraction :

-

Weigh 50 g of the prepared soil sample into a conical flask.

-

Add 100 mL of acetonitrile.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Decant the supernatant and collect it.

-

Repeat the extraction process twice with fresh acetonitrile.

-

Pool the supernatants.

-

-

Clean-up :

-

Concentrate the pooled extract to near dryness using a rotary evaporator at 40°C.

-

Dissolve the residue in 5 mL of dichloromethane.

-

Pass the extract through a glass column containing anhydrous sodium sulfate to remove moisture.

-

For further purification, employ a Solid-Phase Extraction (SPE) step using a C18 cartridge.

-

Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with 5 mL of a water-methanol mixture (e.g., 50:50 v/v).

-

Elute the this compound residues with 5 mL of acetonitrile.

-

-

Final Preparation :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

-

Filter the final solution through a 0.22 μm syringe filter before injection into the HPLC system.

-

HPLC-UV Analysis

-

HPLC System : An HPLC system equipped with a UV detector.

-

Column : C18 column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A mixture of acetonitrile and water, potentially with the addition of phosphoric acid to improve peak shape. A common starting ratio is 70:30 (v/v) acetonitrile:water.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 220 nm.

-

Injection Volume : 20 µL.

-

Quantification : Create a calibration curve by injecting standard solutions of this compound at different concentrations. The concentration of this compound in the soil samples is determined by comparing the peak area with the calibration curve.

Data Presentation

The performance of the HPLC method for this compound quantification was validated. The key validation parameters are summarized in the table below.

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 5.0 µg/mL | |

| Limit of Detection (LOD) | 0.003 µg/mL | |

| Limit of Quantification (LOQ) | 0.007 µg/g (for soil) | |

| Recovery | 85 - 95% | |

| Precision (RSD) | < 5% |

Visualizations

Caption: Experimental workflow for this compound residue analysis in soil.

Caption: Principle of HPLC quantification.

Results and Discussion

The described analytical method provides excellent linearity for this compound in the concentration range of 0.1 to 5.0 µg/mL. The low limit of detection (LOD) of 0.003 µg/mL and limit of quantification (LOQ) of 0.007 µg/g demonstrate the high sensitivity of this method for detecting trace amounts of this compound in soil. The recovery rates of 85-95% indicate the efficiency of the extraction and clean-up procedures. A low relative standard deviation (RSD) of less than 5% highlights the high precision and reproducibility of the method.

The dissipation of this compound from soil has been shown to follow pseudo-first-order kinetics. In field studies, the half-life of this compound in soil was determined to be between 13 and 15.5 days, depending on the application rate. Residues of this compound in soil were detectable up to 45 to 75 days after application, but no residues were observed at the time of harvest.

Conclusion

The HPLC-based method detailed in this application note is a robust, sensitive, and reliable technique for the quantification of this compound residues in soil. The protocol provides a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis. The validation data confirms that this method meets the requirements for accurate and precise determination of this compound, making it a valuable tool for ensuring environmental and food safety.

References

Application Note: Gas Chromatography Method for the Analysis of Anilofos

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anilofos is a selective organophosphate herbicide widely used in agriculture for pre- and post-emergence control of annual grasses and sedges in rice crops. Due to its potential toxicity and the need to comply with regulatory limits, a reliable and robust analytical method for its quantification in environmental and food matrices is essential.[1][2] Gas chromatography (GC) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides.[1] This application note details a comprehensive protocol for the determination of this compound using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID).

Principle of the Method

Gas chromatography separates chemical compounds in a complex mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[1] A sample containing this compound is vaporized in a heated injector and carried by an inert gas (mobile phase) through the analytical column. The separation occurs based on the analyte's boiling point and affinity for the stationary phase. After separation, the compound is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte, allowing for accurate quantification.

Instrumentation and Materials

-

Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

GC Column: A fused-silica capillary column, such as a TraceGOLD TG-5MS (or equivalent 5% Phenyl Polysiloxane phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]

-

Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), and Zero Air (FID).

-

Reagents: Acetone, Acetonitrile, n-Hexane (all pesticide residue grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

-

Standards: Certified reference standard of this compound (≥98% purity).

-

Sample Preparation Equipment: Homogenizer (e.g., Geno/Grinder®), centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, 50 mL polypropylene centrifuge tubes.

Experimental Protocols

Protocol 1: Preparation of Standards

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone. This stock solution should be stored at -18°C.

-

Intermediate Standard Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetone.

-

Working Calibration Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL) by serial dilution of the intermediate standard solution with acetone. These standards are used to generate the calibration curve.

Protocol 2: Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is highly effective for extracting pesticide residues from food and environmental matrices.

-

Homogenization: Weigh 10 g of a representative homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of deionized water before proceeding.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

-

Salting-Out (Partitioning): Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute. This step separates the acetonitrile layer from the aqueous phase.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) and MgSO₄. Shake for 30 seconds and centrifuge for 5 minutes. The PSA helps remove organic acids and other interferences.

-

Final Extract: The resulting supernatant is the final extract. Transfer 1 mL into an autosampler vial for GC-FID analysis.

Data Presentation

Table 1: GC-FID Operating Conditions

| Parameter | Value |

| GC System | Gas Chromatograph with Split/Splitless Injector and FID |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |

| Injector Mode | Splitless (purge valve opening at 1 min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) |

| Detector (FID) | Flame Ionization Detector |

| Detector Temperature | 280 °C |

| Detector Gas Flows | H₂: 35 mL/min, Air: 350 mL/min, Makeup (N₂): 30 mL/min |

| Injection Volume | 1 µL |

Table 2: Method Performance Parameters (Representative Data)

| Parameter | Result |

| Retention Time (RT) | Approx. 14.5 min (Varies by system) |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantitation (LOQ) | 0.03 mg/kg |

| Recovery (at 0.1 mg/kg) | 85% - 105% |

| Repeatability (RSD%) | < 10% |

Visualization of Experimental Workflow

Caption: Workflow for this compound Analysis by Gas Chromatography.

Results and Discussion

The described GC-FID method provides excellent separation and quantification for this compound. A sharp, symmetrical peak should be observed at the characteristic retention time. The use of a deactivated inlet liner is highly recommended to prevent the thermal degradation of organophosphate pesticides, which can otherwise lead to poor peak shape and inaccurate results. The QuEChERS sample preparation protocol effectively removes a significant portion of matrix interferences from complex samples like fruits, vegetables, and soil, leading to cleaner chromatograms and more reliable quantification. For regulatory purposes or analysis in highly complex matrices, confirmation of results using a mass spectrometry (MS) detector is advised.

References

Protocol for Anilofos Application in Rice Paddy Fields: Application Notes and Experimental Methodologies

Introduction